N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a fluorinated dihydropyridine carboxamide derivative. Its structure features a dihydropyridine core substituted with a 6-oxo group, a 2-fluorobenzyl moiety at the N1 position, and a 2,4-difluorophenyl carboxamide group at the C3 position. This compound is of interest in medicinal chemistry due to its structural similarity to proteasome inhibitors and kinase modulators, particularly in targeting parasitic diseases like Chagas disease .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-14-6-7-17(16(22)9-14)23-19(26)13-5-8-18(25)24(11-13)10-12-3-1-2-4-15(12)21/h1-9,11H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBIAYHCBIGVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocycle and Functional Group Variations
The target compound shares a dihydropyridine scaffold with other carboxamide derivatives but differs in substituent patterns and heterocycle oxidation states. Key comparisons include:
Pyridazinone vs. Dihydropyridine Cores
- Compound 8 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide): Shares the dihydropyridine core but replaces the 2,4-difluorophenyl group with a cyclopropylcarbamoylphenyl moiety. The benzyl substituent at N1 lacks fluorination, which may reduce metabolic stability compared to the fluorobenzyl group in the target compound .
- Compound 9 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide): Features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) instead of dihydropyridine.
Substituent Effects on Bioactivity
- Fluorination Patterns: The target compound’s 2,4-difluorophenyl and 2-fluorobenzyl groups enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs like Compound 6 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide). Fluorine atoms also induce electron-withdrawing effects, which may stabilize the carboxamide’s conformation for protease binding .
- Aryl vs. Alkyl Carbamoyl Groups : The cyclopropylcarbamoyl group in Compound 8 and 9 introduces steric bulk that may hinder proteasome active-site access, whereas the target compound’s difluorophenyl carboxamide offers a planar, rigid structure favorable for π-π stacking interactions .
Key Research Findings and Limitations
Structural Advantages: The target compound’s dual fluorination optimizes both lipophilicity (LogP ~3.2 predicted) and target binding, addressing solubility issues seen in non-fluorinated analogs .
Synthetic Challenges : Low yields in dihydropyridine synthesis (e.g., 23% for Compound 8 ) highlight the need for improved coupling strategies for fluorinated derivatives.
Data Gaps : Biological activity data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in available literature, limiting direct comparisons with analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
